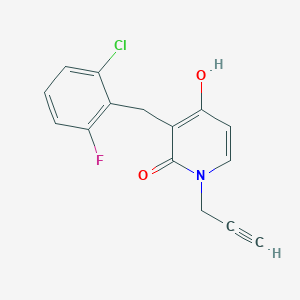

3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

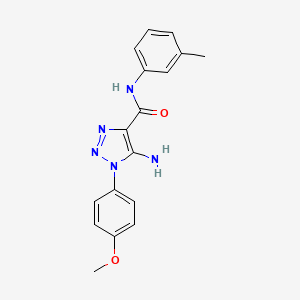

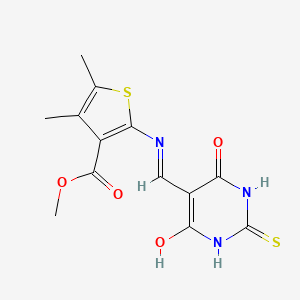

3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-1-(2-propynyl)-2(1H)-pyridinone (CFHPP) is a compound that has been studied for its potential therapeutic applications in the medical field. CFHPP is a small molecule that has a molecular weight of approximately 256.3 g/mol and is composed of a variety of functional groups. CFHPP is an aromatic compound with a planar structure that is composed of a benzene ring, a pyridinone ring, a hydroxy group, and a propynyl group. CFHPP has been studied for its ability to interact with certain proteins and receptors in the body, which may be beneficial for medical treatments.

Scientific Research Applications

Synthesis and Structural Characterization

New lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes have been synthesized, demonstrating that the structure of these complexes is maintained both in solid and solution states. This indicates that ligands can be tailored according to specific needs without altering their chelation properties, with structural characterization achieved through Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy (Schlindwein et al., 2006).

Reactivity Study and Potential for Non-linear Optical Applications

4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) has been synthesized, revealing insights into its reactivity and potential for non-linear optical applications. The study includes detailed characterizations, such as single crystal X-ray diffraction and various spectroscopic analyses, highlighting its stability and reactivity properties (Murthy et al., 2017).

Versatile Oxidant for Organic Synthesis

The utility of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the functionalization of activated C–H bonds and the dehydrogenation of saturated bonds has been discussed, indicating a broad range of applications in organic synthesis. This includes the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, showcasing DDQ's versatility as an oxidant (Alsharif et al., 2021).

Molecular Structures and Hydrogen Bonding

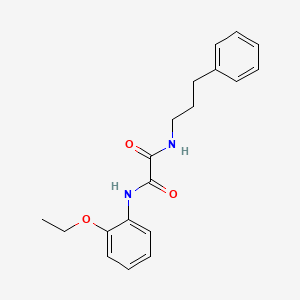

The molecular structures of various N-benzyl-substituted 2-ethyl-3-hydroxypyridin-4-ones have been determined, revealing that the compounds exhibit mutually hydrogen-bonded dimeric pairs. This study provides valuable insights into the hydrogen bonding and molecular geometry of these compounds (Burgess et al., 1998).

Synthesis of Tetrahydrochromeno[3,4-c]pyridin-5-one Derivatives

The preparation of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one from resorcinol and methyl-4-oxo-3-piperidine carboxylate hydrochloride has been detailed. This synthesis process and the confirmation of structures via elemental analysis and spectroscopy offer insights into the synthetic pathways for producing such derivatives (Duan-zhi, 2005).

properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-1-prop-2-ynylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFNO2/c1-2-7-18-8-6-14(19)11(15(18)20)9-10-12(16)4-3-5-13(10)17/h1,3-6,8,19H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWKQLIRNVULJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=CC(=C(C1=O)CC2=C(C=CC=C2Cl)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819013 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B2962412.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2962413.png)

![(3,4-Dimethylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2962415.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzamide](/img/structure/B2962421.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]propanamide](/img/structure/B2962422.png)

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylcyclohexanamine](/img/structure/B2962424.png)

![N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2962425.png)

![8-Chloro-6-(trifluoromethyl)-3-[2-(trifluoromethyl)phenoxymethyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2962427.png)